

VB-111 Clinical Trials: A Comparative Analysis of Outcomes in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Anticancer agent 111	
Cat. No.:	B12375237	Get Quote

An in-depth review of the clinical trial landscape for ofranergene obadenovec (VB-111), a novel gene-based therapy, reveals a complex picture of its efficacy and safety across different cancer indications. This guide provides a comprehensive comparison of key clinical trial outcomes, experimental protocols, and the underlying mechanism of action for researchers, scientists, and drug development professionals.

VB-111 is an investigational agent that utilizes a dual mechanism to combat cancer: it is designed to both disrupt the tumor's blood supply and stimulate an anti-tumor immune response. Clinical trials have primarily focused on recurrent glioblastoma (rGBM) and platinum-resistant ovarian cancer, with several studies providing key insights into the potential and limitations of this therapeutic approach.

Recurrent Glioblastoma (rGBM) Clinical Trial Outcomes

The clinical development of VB-111 in rGBM has seen both promising early-phase results and a challenging Phase 3 outcome. A Phase 1/2 study (NCT01260506) suggested a survival benefit, particularly in patients who were "primed" with VB-111 monotherapy before receiving it in combination with bevacizumab.[1][2] However, the subsequent pivotal Phase 3 GLOBE trial (NCT02511405) did not meet its primary endpoint of improving overall survival with an upfront combination of VB-111 and bevacizumab.[3][4][5]



Trial ID	Phase	Treatment Arms	Median Overall Survival (OS)	Median Progressio n-Free Survival (PFS)	Objective Response Rate (ORR)
NCT0126050 6	1/11	Primed Combination: VB-111 followed by VB-111 + bevacizumab	414 days[1] [2]	90 days[2]	Not Reported
Limited Exposure (LE): VB-111 monotherapy	223 days[1] [2]	60 days[2]	Not Reported		
Unprimed Combination: VB-111 + bevacizumab upfront	141.5 days[2]	63 days[2]	Not Reported		
GLOBE (NCT025114 05)	III	VB-111 + Bevacizumab	6.8 months[4]	Not Reported	27.3%[4]
Bevacizumab Monotherapy	7.9 months[4]	Not Reported	21.9%[4]		

Platinum-Resistant Ovarian Cancer Clinical Trial Outcomes

In platinum-resistant ovarian cancer, the trajectory of VB-111's clinical evaluation mirrored that of its rGBM program. An initial Phase 1/2 trial (NCT01711970) of VB-111 in combination with paclitaxel showed encouraging results, with a notable CA-125 response rate and a suggestion of improved overall survival.[6][7] This led to the large-scale Phase 3 OVAL study



(NCT03398655). Despite promising interim analyses, the final results of the OVAL study showed that the addition of VB-111 to paclitaxel did not significantly improve progression-free survival or overall survival compared to paclitaxel alone.[8][9][10]

Trial ID	Phase	Treatment Arms	Median Overall Survival (OS)	Median Progressio n-Free Survival (PFS)	CA-125 Response Rate
NCT0171197 0	1/11	VB-111 (therapeutic dose) + Paclitaxel	16.6 months (498 days) [11][6]	Not Reported	58%[11][6]
VB-111 (sub- therapeutic dose) + Paclitaxel	5.8 months (173 days) [11][6]	Not Reported	Not Reported		
OVAL (NCT033986 55)	III	VB-111 + Paclitaxel	13.37 months[8][10]	5.29 months[8][10]	41.1%[8]
Placebo + Paclitaxel	13.14 months[8][10]	5.36 months[8][10]	49.4%[8]		

Experimental Protocols Recurrent Glioblastoma (rGBM) Trials

Phase 1/2 Study (NCT01260506)

- Objective: To evaluate the safety, tolerability, and efficacy of VB-111 alone and in combination with bevacizumab in patients with recurrent glioblastoma.[1][2]
- Patient Population: Patients with a histologically confirmed diagnosis of glioblastoma multiforme or gliosarcoma that has progressed after standard treatment with temozolomide and radiation.[12]



- Dosing Regimen:
 - Dose Escalation Phase: Intravenous VB-111 at escalating doses.
 - Treatment Groups:
 - Limited Exposure (LE): VB-111 monotherapy until progression.[2]
 - Primed Combination: VB-111 monotherapy, with the addition of bevacizumab upon progression.
 - Unprimed Combination: Upfront combination of VB-111 and bevacizumab.[2]
- Endpoints: The primary endpoint was median overall survival. Secondary endpoints included safety, overall response rate, and progression-free survival.[1][2]

Phase 3 GLOBE Study (NCT02511405)

- Objective: To compare the efficacy and safety of VB-111 in combination with bevacizumab versus bevacizumab monotherapy in patients with recurrent glioblastoma.[3][4]
- Patient Population: Patients with first or second progression of glioblastoma following standard of care treatment.[5]
- Dosing Regimen:
 - Experimental Arm: Intravenous VB-111 at a dose of 1x10^13 viral particles every 8 weeks combined with bevacizumab (10 mg/kg) every 2 weeks.[3][4]
 - Control Arm: Bevacizumab monotherapy (10 mg/kg) every 2 weeks.[3][4]
- Endpoints: The primary endpoint was overall survival. Secondary endpoints included objective response rate and progression-free survival.[4]

Platinum-Resistant Ovarian Cancer Trials

Phase 1/2 Study (NCT01711970)



- Objective: To assess the safety, tolerability, and efficacy of VB-111 in combination with paclitaxel in patients with recurrent platinum-resistant ovarian cancer.[6][13]
- Patient Population: Patients with recurrent platinum-resistant Müllerian cancer, including ovarian cancer, who had received prior platinum-based therapy.[14]
- Dosing Regimen:
 - Phase 1 (Dose Escalation): Escalating doses of intravenous VB-111 in combination with weekly paclitaxel.[6][7]
 - Phase 2: Therapeutic dose of VB-111 (1x10^13 viral particles) in combination with weekly paclitaxel (80 mg/m²).[6][7]
- Endpoints: Assessments included safety, overall survival, progression-free survival, and tumor response based on CA-125 levels and RECIST criteria.

Phase 3 OVAL Study (NCT03398655)

- Objective: To compare the efficacy and safety of VB-111 in combination with paclitaxel versus placebo plus paclitaxel in patients with recurrent platinum-resistant ovarian cancer.[9]
 [15]
- Patient Population: Adult patients with histologically confirmed recurrent platinum-resistant epithelial ovarian cancer.[15]
- Dosing Regimen:
 - Experimental Arm: Intravenous VB-111 at a dose of 1x10^13 viral particles every 8 weeks with weekly paclitaxel (80 mg/m²).[8][15]
 - Control Arm: Placebo every 8 weeks with weekly paclitaxel (80 mg/m²).[8]
- Endpoints: The dual primary endpoints were overall survival and progression-free survival.[8]

Mechanism of Action and Experimental Workflows



VB-111 is a non-replicating adenovirus 5 vector that carries a proprietary murine preproendothelin promoter (PPE-1-3X) and a Fas-chimera transgene.[8][16] This design leads to a dual mechanism of action aimed at both the tumor vasculature and the immune system.

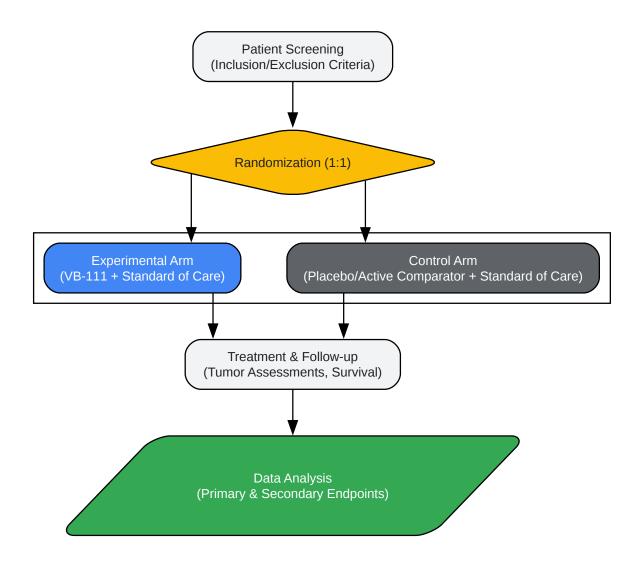


Click to download full resolution via product page

Caption: Dual mechanism of action of VB-111 leading to vascular disruption and immune activation.

The clinical trial workflow for the pivotal Phase 3 studies involved a standard randomized, controlled design.





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. A randomized controlled phase III study of VB-111 combined with bevacizumab vs bevacizumab monotherapy in patients with recurrent glioblastoma (GLOBE) PMC



[pmc.ncbi.nlm.nih.gov]

- 4. A randomized controlled phase III study of VB-111 combined with bevacizumab vs bevacizumab monotherapy in patients with recurrent glioblastoma (GLOBE) PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hcplive.com [hcplive.com]
- 6. Ofranergene obadenovec (VB-111) in platinum-resistant ovarian cancer; favorable response rates in a phase I/II study are associated with an immunotherapeutic effect PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Randomized controlled phase III trial of weekly paclitaxel ± ofranergene obadenovec (VB-111) for platinum-resistant ovarian cancer (OVAL Study/GOG 3018). - ASCO [asco.org]
- 9. Ofranergene Obadenovec (Ofra-Vec, VB-111) With Weekly Paclitaxel for Platinum-Resistant Ovarian Cancer: Randomized Controlled Phase III Trial (OVAL Study/GOG 3018) -PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. bionews.com [bionews.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. A phase I/II trial of multiple dose VB-111 and weekly Paclitaxel for the treatment of recurrent platinum-resistant Mullerian cancer | Dana-Farber Cancer Institute [dana-farber.org]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [VB-111 Clinical Trials: A Comparative Analysis of Outcomes in Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12375237#cross-study-comparison-of-vb-111clinical-trial-outcomes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com